2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Description
This compound is a tricyclic heterocyclic derivative featuring a fused thia-triaza core, an acetylated secondary amine, and a 2-ethylphenylacetamide side chain. The sulfur atom in the thia-triaza system may enhance binding to metal ions or cysteine residues in enzymatic targets, while the 2-ethylphenyl group likely influences lipophilicity and bioavailability .
Properties
IUPAC Name |
2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S2/c1-3-18-9-7-8-12-21(18)28-23(33)16-35-27-29-25-24(26(34)31(27)19-10-5-4-6-11-19)20-13-14-30(17(2)32)15-22(20)36-25/h4-12H,3,13-16H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMJALDLDBVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves multiple steps, including the formation of the triazatricyclo structure and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl and acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Substituent Effects :
- The 2-ethylphenyl group in the target compound may confer greater metabolic stability compared to the 2-methoxyphenyl () or 2-methylphenyl () groups due to reduced oxidative susceptibility.
- The methoxy group in ’s analogue could enhance solubility but reduce membrane permeability .
The 2-oxa replacement () replaces sulfur with oxygen, which may alter electronic properties and binding kinetics .
Hypothesized Pharmacological Implications
- Bioavailability : The 2-ethylphenyl group likely increases logP compared to the methoxy/methyl variants, favoring blood-brain barrier penetration.
- Target Selectivity : The acetyl group at the 11-position (target compound and ) may mimic ATP-binding motifs in kinases, whereas the hydroxymethyl group () could engage in covalent interactions .
Biological Activity
The compound 2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential pharmacological applications.
Chemical Structure and Properties
The compound features a unique tricyclic structure with various functional groups that contribute to its biological activity. The presence of acetyl and sulfanyl moieties enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O3S |
| Molecular Weight | 500.6 g/mol |
| IUPAC Name | 2-[(11-acetyl...acetamide |
| Purity | Typically ≥95% |
Antimicrobial Activity
Preliminary studies suggest that compounds structurally similar to 2-[(11-acetyl...acetamide] exhibit significant antimicrobial properties. In vitro tests have demonstrated strong bactericidal effects against various strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus.
A study reported that derivatives of this compound showed minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 62.5 µg/mL against resistant strains of Staphylococcus aureus (MRSA) and other pathogens . The mechanism of action is likely attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblasts) indicated that the compound exhibits low toxicity at therapeutic concentrations. For instance, concentrations up to 100 µM did not significantly affect cell viability, suggesting a favorable safety profile for further development .
In contrast, some derivatives showed increased viability in certain cancer cell lines (A549 and HepG2), indicating potential applications in cancer therapy .
Pharmacological Potential
The unique structure of 2-[(11-acetyl...acetamide] positions it as a candidate for further pharmacological exploration. Its ability to interact with multiple biological targets suggests it could be developed into a multi-target therapeutic agent.
Case Studies
- Antimicrobial Efficacy
-
Cytotoxicity Profiling
- In another case study, the cytotoxic effects were assessed using different cell lines over varying incubation periods (24h and 48h). The results showed that while some derivatives were cytotoxic at higher concentrations, most maintained cell viability above 80% at lower doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
